4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine
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Overview
Description
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine is a chemical compound belonging to the class of dithiazole derivatives. This compound is characterized by the presence of a dithiazole ring, which is a five-membered heterocycle containing two sulfur atoms and one nitrogen atom. The compound is known for its potential biological activities, including fungicidal properties .
Preparation Methods
The synthesis of 4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines through further reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dithiazole ring, potentially altering its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other dithiazole derivatives with potential biological activities.
Medicine: The compound’s potential antifungal properties make it a candidate for developing new antifungal drugs.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine involves its interaction with specific molecular targets. For instance, its fungicidal activity is attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. The compound binds to the active site of the enzyme responsible for C14 demethylation of lanosterol, disrupting the biosynthesis pathway and leading to fungal cell death .
Comparison with Similar Compounds
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine can be compared with other dithiazole derivatives, such as:
4-chloro-N-(2,4,6-trimethylphenyl)dithiazol-5-imine: Similar in structure but with different substituents on the phenyl ring.
4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine: Contains a methoxy group instead of ethyl groups, which may alter its biological activity.
Properties
Molecular Formula |
C14H17ClN2S2 |
---|---|
Molecular Weight |
312.9 g/mol |
IUPAC Name |
4-chloro-N-(2,4,6-triethylphenyl)dithiazol-5-imine |
InChI |
InChI=1S/C14H17ClN2S2/c1-4-9-7-10(5-2)12(11(6-3)8-9)16-14-13(15)17-19-18-14/h7-8H,4-6H2,1-3H3 |
InChI Key |
XTFSYVDXZBUFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)N=C2C(=NSS2)Cl)CC |
Origin of Product |
United States |
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